molecular formula C5H9BrO B042723 1-Bromo-2-methyl-3-buten-2-ol CAS No. 36219-40-6

1-Bromo-2-methyl-3-buten-2-ol

Cat. No. B042723
CAS RN: 36219-40-6
M. Wt: 165.03 g/mol
InChI Key: SWDKFXGQEDWIFI-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-buten-2-ol, also known as 2-Bromo-3-methyl-2-buten-1-ol, is a chemical compound with the molecular formula C5H9BrO . It is also referred to by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, 3-Methyl-2-butenyl bromide, 3-Methylcrotyl bromide, 3,3-Dimethylallyl bromide, and Isoprenyl bromide .


Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3-buten-2-ol can be achieved through the reaction of isoprene, hydrogen peroxide, and commercial hydrobromic acid . This reaction gives 1-bromo-2-methyl-3-buten-2-ol, which can then be converted to isoprene oxide through low-temperature dehydrobromination .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methyl-3-buten-2-ol consists of a bromine atom attached to a carbon atom of a 3-methyl-2-buten-2-ol molecule . The molecule has a double bond between two of the carbon atoms, and a hydroxyl group (-OH) attached to another carbon atom .


Chemical Reactions Analysis

The primary chemical reaction involving 1-Bromo-2-methyl-3-buten-2-ol is its conversion to isoprene oxide. This is achieved through a process of low-temperature dehydrobromination . The reaction mechanism involves protonation of the alcohol, formation of carbocations, and nucleophilic attack by the bromide ion .


Physical And Chemical Properties Analysis

1-Bromo-2-methyl-3-buten-2-ol has a density of 1.4±0.1 g/cm³, a boiling point of 192.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 34.2±0.3 cm³, and a polar surface area of 20 Ų . The compound is also characterized by a flash point of 70.4±22.6 °C .

Scientific Research Applications

  • Organic Synthesis and Heterocycles Production : 1-Bromo-3-buten-2-one, a related compound, has been identified as a valuable building block in organic synthesis. It has been used to yield moderate 5-membered-aza-heterocycles when reduced with lithium aluminium hydride. However, the synthesis of 5-membered-carbocycles using this compound has been found to be unsatisfactory (Westerlund, Gras, & Carlson, 2001).

  • Aldehyde Allylation : Another study shows that 1-Bromo-2-butene preferentially causes syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide to produce 1-substituted syn-2-methyl-3-butene (Masuyama, Kishida, & Kurusu, 1996).

  • Photodissociation and Radical Formation : Research on the photodissociation of 2-bromo-1-butene at 193 nm has revealed that 1-buten-2-yl radicals undergo C-C fission to form propargyl and methyl, and C-H fission to form H + 1-butyne (Miller, Krisch, Butler, & Shu, 2005).

  • Improved Synthesis Techniques : An improved synthesis method for 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane, achieving 85-94% yield, has been developed. This method involves microwave activation for a more rapid synthesis (Carlson, Descomps, Mekonnen, Westerlund, & Havelková, 2011).

  • Biofuel Production : Microorganism-derived biofuels, such as 3-methyl-2-buten-1-ol, have been investigated for their potential to improve anti-knock properties in gasoline for spark ignition engines (Mack, Rapp, Broeckelmann, Lee, Lee, & Dibble, 2014).

  • Gas-Phase Reactions in Atmospheric Chemistry : Studies on the kinetics of the gas-phase reaction of unsaturated alcohols like 2-buten-1-ol with nitrate radicals have shown a strong dependence on the reaction conditions. These findings have implications for atmospheric chemistry and ozone depletion (Noda, Nyman, & Langer, 2002).

  • Catalysis and Chemical Reactions : The copper-catalyzed intramolecular O-vinylation of vinyl bromides with alcohols leading to 4-exo ring closure has been explored, showing a preference for this mode of cyclization (Fang & Li, 2007).

Safety And Hazards

1-Bromo-2-methyl-3-buten-2-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor, and it may cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKFXGQEDWIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylbut-3-en-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Araki, Y Butsugan - Chemistry Letters, 1980 - journal.csj.jp
The reaction of isoprene bromohydrin (1-bromo-2-methyl-3-buten-2-ol) (1) with ethyl-, propyl- and butyllithium in the presence of copper (I) iodide leads to the exclusive formation of the …
Number of citations: 5 www.journal.csj.jp
AS Arakelyan, AI Dvoryanchikov… - Chemistry of Heterocyclic …, 1989 - Springer
The reaction of isoprene, hydrogen peroxide, and commercial hydrobromic acid gives 1-bromo-2-methyl-3-buten-2-ol, the low-temperature dehydrobromination of which gives isoprene …
Number of citations: 4 link.springer.com
Y Butsugan, I Kadosaka, S Araki - Chemistry Letters, 1979 - journal.csj.jp
The reaction of isoprene bromohydrin (1-bromo-2-methyl-3-buten-2-ol) (1) with various allylic Grignard reagents in the presence … (1-bromo-2-methyl-3-buten-2-ol) (1) with …
Number of citations: 4 www.journal.csj.jp
LE Overman, M Kakimoto, ME Okazaki… - Journal of the American …, 1983 - ACS Publications
… Although aniline didnot react with isoprene oxide at 110 C (sealed tube, 16 h), 2 equiv of lithium anilide reacted cleanly with 1 -bromo-2-methyl-3-buten-2-ol in tetrahydrofuran (THE, 0 C …
Number of citations: 95 pubs.acs.org
EII NEGISHI, A ALIMARDANOV - … CHEMISTRY FOR ORGANIC … - Wiley Online Library
… The reaction of aryllithiums with 1-bromo-2-methyl-3-buten-2-ol in the presence of Pd (PPh3) 4 [155] is a rare example of the use of alkyl halides in Pd-catalyzed cross-coupling (…
Number of citations: 2 onlinelibrary.wiley.com
E Negishi, A Alimardanov - Handbook of Organopalladium …, 2002 - Wiley Online Library
In this chapter the authors discuss the Pd‐catalyzed reactions of aryl, alkenyl, benzyl, alkyl, and acyl electrophiles with metal nucleophiles leading to carbon‐metal bond formation. The …
Number of citations: 2 onlinelibrary.wiley.com
M Kakimoto, M Okawara - Chemistry Letters, 1979 - journal.csj.jp
3-Acetylpyrrolidines were prepared in high yield when 5-vinyloxazolidines were treated with potassium hydride and 18-Crown-6. The base catalyzed oxy-2-aza-Cope rearrangement …
Number of citations: 7 www.journal.csj.jp
LE Overman, PG Humphreys, GS Welmaker - Organic Reactions, 2011 - researchgate.net
… For example, treatment of isoprene oxide (generated in situ from 1-bromo-2-methyl3-buten-2-ol) with 1.3 equivalents of a primary aliphatic amine gives 2-methyl-1(alkylamino)-3-buten-2…
Number of citations: 34 www.researchgate.net
MMA Musa - 2016 - espace.curtin.edu.au
Ethylene antagonists provide one of the most effective methods to reduce postharvest losses of horticulture produce. The understanding of the mode of action of 1-methylcyclopropene …
Number of citations: 5 espace.curtin.edu.au

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